molecular formula C7H6BrNO B112528 3-Amino-4-bromobenzaldehyde CAS No. 359867-42-8

3-Amino-4-bromobenzaldehyde

Cat. No.: B112528
CAS No.: 359867-42-8
M. Wt: 200.03 g/mol
InChI Key: NEMFHQCQKJUENY-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: 3-Amino-4-bromobenzoic acid.

    Reduction: 3-Amino-4-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-4-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds, dyes, and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of agrochemicals, polymers, and advanced materials with specific functional properties.

Comparison with Similar Compounds

    3-Amino-4-chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine.

    3-Amino-4-fluorobenzaldehyde: Similar structure with a fluorine atom instead of bromine.

    3-Amino-4-iodobenzaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Amino-4-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Properties

IUPAC Name

3-amino-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFHQCQKJUENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634497
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359867-42-8
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Reference: Park, K. K.; Oh, C. H.; Joung, W. K. Tetrahedron Lett. 1993, 34, 7445-7446) The product from Example 60A (992 mg, 4.31 mmol) in CH2Cl2 at 23° C. (6 mL) was treated with water (1.5 mL) and N,N′-diheptyl-4,4′-bipyridinium dibromide (43 mg, 10 mg/mmol of substrate). The biphasic mixture was cooled to 5° C. and treated with a solution of sodium dithionite (3.00 g, 17.2 mmol) and K2CO3 (2.68 g, 19.4 mmol) in water (3.5 mL). The cooling bath was removed and the biphasic mixture stirred vigorously at 23° C. for 4 hours. The mixture was partitioned between additonal CH2Cl2 (15 mL) and water (10 mL) and the aqueous layer was extracted with CH2Cl2 (10 mL). The combined organic portions were washed with brine (10 mL) and dried (Na2SO4). Ethyl acetate (5 mL) was added along with silica gel (5 g) and the suspension was filtered through a small pad of Celite, rinsing with 10% ethyl acetate/CH2Cl2 (15 mL). The filtrate was concentrated to provide the title compound (716 mg, 3.58 mmol, 82%) as an off-yellow powder.
Quantity
992 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,N′-diheptyl-4,4′-bipyridinium dibromide
Quantity
43 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
82%

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